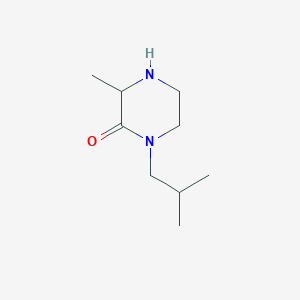

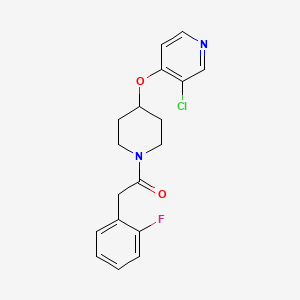

![molecular formula C7H5F3N2O2S B2758447 3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide CAS No. 676119-37-2](/img/structure/B2758447.png)

3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide, also known as TATC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics.

Aplicaciones Científicas De Investigación

Metabolic Stability and Inhibition Properties

- Studies have shown that 5-(trifluoroacetyl)thiophene-2-carboxamides are potent and selective inhibitors of class II histone deacetylase (HDAC). Research focused on improving their metabolic stability led to the identification of more stable compounds with potent class II HDAC inhibition properties (Scarpelli et al., 2008).

Synthetic Applications

- A study on the facile synthesis of 2-amino-3-carboxamide derivatives of thiophene under organocatalyzed aqueous conditions highlights the efficiency of producing these compounds, which can precipitate directly from the reaction mixtures for easy filtration and recrystallization (Abaee & Cheraghi, 2013).

- Another research demonstrated the use of 3-trifluoroacetyl-quinolin-2(1H)-ones in the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids, using an exocyclic carboximidate intermediate (Madhu et al., 2022).

Pharmaceutical Research and Biological Activities

- Thiophene-2-carboxamide derivatives have been synthesized and evaluated for their antibiotic and antibacterial properties against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).

- The synthesis of biologically active, fused heterocyclic derivatives using 2-Aminothiophene-3-carboxamide was explored, with compounds exhibiting antimicrobial activity against bacteria (Wardakhan et al., 2005).

- Schiff bases of 2-Amino-4-(4-acetamido phenyl)thiophene-3carboxamide were characterized and studied for their antimicrobial activity (Arora et al., 2012).

Chemical Reactivity and Structural Studies

- The utility of 2-aminothiophene-3-carboxamide in the synthesis of thienopyridines and thienopyrimidines was explored, providing insights into the reactivity of thiophene carboxamides (Mohareb et al., 2003).

- Structural studies of 3-chloro-N-(8′-quinolyl)×benzo[b]thiophene-2-carboxamide provided valuable information on the crystallographic aspects of similar compounds, contributing to a deeper understanding of their molecular configurations (Abbasi et al., 2011).

Propiedades

IUPAC Name |

3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2S/c8-7(9,10)6(14)12-3-1-2-15-4(3)5(11)13/h1-2H,(H2,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKPFVGRSJOARU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1NC(=O)C(F)(F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347870 |

Source

|

| Record name | 3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide | |

CAS RN |

676119-37-2 |

Source

|

| Record name | 3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

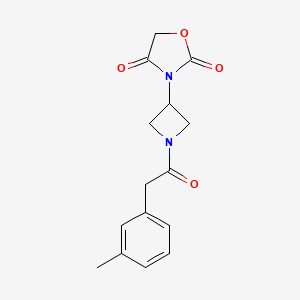

![2-(4-Ethylphenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2758364.png)

![7-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2758367.png)

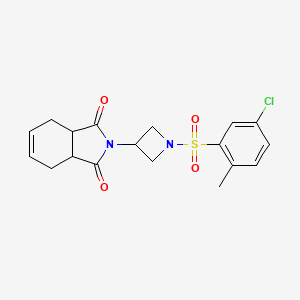

![2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2758368.png)

![(4-phenyltetrahydro-2H-pyran-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2758372.png)

![5,7-dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2758373.png)

![2-Methyl-5-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2758378.png)

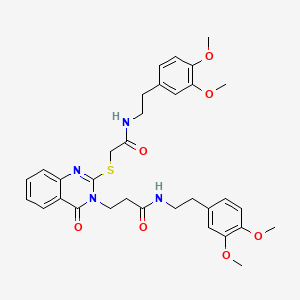

![N-(2-chlorobenzyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2758386.png)

![Methyl 2-[6-bromo-2-(2-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2758387.png)